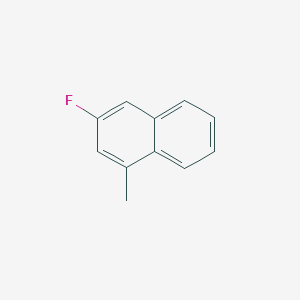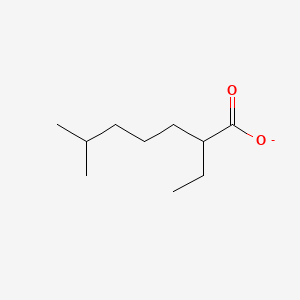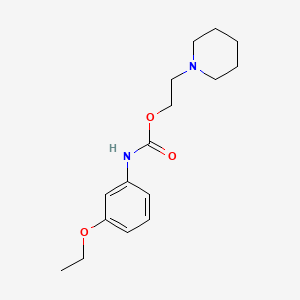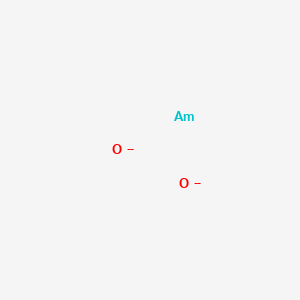
Tungsten trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten trifluoride is an inorganic compound with the chemical formula WF₃. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten trifluoride can be synthesized through the reaction of tungsten hexafluoride (WF₆) with tungsten metal at high temperatures. The reaction typically occurs in a controlled environment to ensure the purity of the product:
WF6+W→2WF3
Industrial Production Methods: Industrial production of this compound involves the use of high-purity tungsten hexafluoride and tungsten metal. The reaction is carried out in a high-temperature reactor, and the product is purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten trifluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds such as tungsten hexafluoride.
Reduction: It can be reduced to form lower oxidation state compounds or elemental tungsten.
Substitution: this compound can undergo substitution reactions with other halides or ligands to form different tungsten complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or fluorine gas can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.
Substitution: Halide exchange reactions can be carried out using other halogen compounds.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halide complexes
Wissenschaftliche Forschungsanwendungen
Tungsten trifluoride has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Medicine: While not widely used in medicine, this compound’s unique properties make it a subject of interest for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of tungsten trifluoride involves its ability to interact with other molecules through its fluorine atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. This compound can act as a fluorinating agent, transferring fluorine atoms to other molecules. This property is utilized in various chemical synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Tungsten hexafluoride (WF₆): A higher oxidation state compound with similar fluorinating properties.
Tungsten pentafluoride (WF₅): Another tungsten fluoride with different reactivity and applications.
Tungsten tetrafluoride (WF₄): A less common tungsten fluoride with unique properties.
Uniqueness: Tungsten trifluoride is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other tungsten fluorides and has distinct properties that make it valuable in certain industrial and research applications .
Eigenschaften
CAS-Nummer |
51621-17-1 |
|---|---|
Molekularformel |
F3W |
Molekulargewicht |
240.84 g/mol |
IUPAC-Name |
trifluorotungsten |
InChI |
InChI=1S/3FH.W/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
KTPZOPJBPDIMSA-UHFFFAOYSA-K |
Kanonische SMILES |
F[W](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)






![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

